4,4'-メチレンビスフェノール

概要

説明

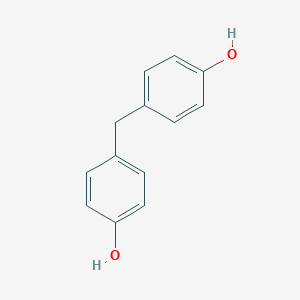

4,4'-ジヒドロキシジフェニルメタンは、ビス(p-ヒドロキシフェニル)メタンとしても知られており、化学式C13H12O2を持つ有機化合物です。これはビスフェノールファミリーに属し、ビスフェノールAと構造的に関連しています。この化合物は、メチレンブリッジによって結合された2つのヒドロキシフェニル基を特徴としています。 優れた化学的特性により、エポキシ樹脂やコーティングの製造に広く使用されています .

2. 製法

合成経路と反応条件: 4,4'-ジヒドロキシジフェニルメタンは、通常、酸性触媒の存在下で、フェノールとホルムアルデヒドの縮合反応によって合成されます。 反応は通常85-100℃の高温で行われ、目的の異性体の生成が促進されます . 反応は次のように表すことができます:

2C6H5OH+CH2O→C6H4(OH)CH2C6H4OH+H2O

工業生産方法: 工業規模では、高純度のフェノールとホルムアルデヒドが使用されます。 反応は無機酸によって触媒され、生成物は蒸留と再結晶によって精製され、高純度が達成されます {_svg_3}. このプロセスは、4,4'-異性体の収率と選択性を最大限に引き出すように最適化されています。

科学的研究の応用

4,4'-ジヒドロキシジフェニルメタンは、科学研究において幅広い用途を持っています:

作用機序

4,4'-ジヒドロキシジフェニルメタンの作用機序は、エストロゲン受容体との相互作用を伴い、アゴニストとして作用します。この相互作用は、遺伝子発現と細胞機能の変化につながる可能性があります。 さらに、ゼブラフィッシュなどのモデル生物における運動活動と神経発達に影響を与えることが示されています . この化合物の作用は、酸化ストレスと神経化学的変化を含む経路を介して媒介されます。

6. 類似化合物の比較

4,4'-ジヒドロキシジフェニルメタンは、ビスフェノールAやビスフェノールSなどの他のビスフェノールと構造的に似ています。 ビスフェノールAに存在する2つのメチル基が存在しないため、明確な化学的特性を示します . ビスフェノールAと比較して、4,4'-ジヒドロキシジフェニルメタンはエストロゲン活性は低いですが、樹脂やプラスチックの製造において同様の用途を持っています .

類似化合物:

- ビスフェノールA (4,4'-イソプロピリデンジフェノール)

- ビスフェノールS (4,4'-スルホニルジフェノール)

- ビスフェノールC (4,4'-シクロヘキシリデンビスフェノール)

結論として、4,4'-ジヒドロキシジフェニルメタンは、工業生産から科学研究まで、さまざまな分野で重要な用途を持つ汎用性の高い化合物です。その独特の化学的特性と相互作用により、研究の対象として価値のあるものとなっています。

生化学分析

Biochemical Properties

4,4’-Methylenediphenol is a phenolic derivative with antioxidant activities . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to promote the nuclear translocation of DAF-16 and upregulate the expression of SKN-1, SOD-3, and GST-4 .

Cellular Effects

4,4’-Methylenediphenol has been shown to have significant effects on cellular processes. It can reduce the contents of reactive oxygen species (ROS) and lipofuscin, and decrease amyloid-β (Aβ) protein deposition in cells . It also enhances cell motility and stress tolerance .

Molecular Mechanism

At the molecular level, 4,4’-Methylenediphenol exerts its effects through various mechanisms. It promotes the nuclear translocation of DAF-16 and upregulates the expression of SKN-1, SOD-3, and GST-4 . These effects are believed to be mediated, at least partly, via the activation of DAF-16 .

Temporal Effects in Laboratory Settings

In laboratory settings, 4,4’-Methylenediphenol has been shown to have long-term effects on cellular function. It not only delays paralysis onset and senescence in model organisms but also enhances their motility and stress tolerance .

Dosage Effects in Animal Models

The effects of 4,4’-Methylenediphenol vary with different dosages in animal models. For instance, it has been shown to mitigate amyloid-β (Aβ)-induced paralysis in model worms . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

準備方法

Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxydiphenylmethane is typically synthesized through the condensation reaction of phenol with formaldehyde in the presence of an acidic catalyst. The reaction is carried out at elevated temperatures, usually between 85-100°C, to favor the formation of the desired isomer . The reaction can be represented as follows:

2C6H5OH+CH2O→C6H4(OH)CH2C6H4OH+H2O

Industrial Production Methods: On an industrial scale, the production process involves the use of high-purity phenol and formaldehyde. The reaction is catalyzed by inorganic acids, and the product is purified through distillation and recrystallization to achieve high purity . The process is optimized to maximize yield and selectivity for the 4,4’-isomer.

化学反応の分析

反応の種類: 4,4'-ジヒドロキシジフェニルメタンは、以下の化学反応など、さまざまな化学反応を起こします:

酸化: キノンを生成するために酸化される可能性があります。

還元: ハイドロキノンを生成するために還元される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物:

酸化: キノン

還元: ハイドロキノン

置換: ニトロ誘導体とスルホン酸誘導体

類似化合物との比較

- Bisphenol A (4,4’-isopropylidenediphenol)

- Bisphenol S (4,4’-sulfonyldiphenol)

- Bisphenol C (4,4’-cyclohexylidenebisphenol)

生物活性

4,4'-Methylenediphenol (also known as Bisphenol F or BPF) is an organic compound with significant biological activity, particularly concerning its hormonal effects and potential toxicity. This article explores the biological activity of 4,4'-methylenediphenol, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

4,4'-Methylenediphenol has the chemical formula and is structurally related to bisphenol A (BPA). Its structure consists of two phenolic groups connected by a methylene bridge, which influences its reactivity and biological interactions.

Hormonal Effects

Research indicates that 4,4'-methylenediphenol exhibits estrogenic , progesteronic , and anti-androgenic activities. These hormonal effects can lead to significant alterations in endocrine function:

- Estrogenic Activity : BPF has been shown to bind to estrogen receptors, potentially leading to increased estrogenic activity in tissues. This can result in developmental changes in reproductive organs, particularly during critical periods such as fetal development .

- Anti-Androgenic Effects : The compound may inhibit androgen receptor activity, which could contribute to reduced testosterone levels and associated reproductive issues in males .

Toxicological Studies

Toxicological evaluations have reported various effects of 4,4'-methylenediphenol on different biological systems:

- In Vitro Studies : In cell-based assays, BPF has demonstrated significant cytotoxicity at high concentrations. Studies using human cell lines have shown that exposure to BPF can induce apoptosis and disrupt normal cell cycle progression .

- Animal Studies : In vivo studies on rodents have reported reproductive toxicity and developmental abnormalities following exposure to BPF during critical periods of development. These studies indicate potential risks associated with environmental exposure to this compound .

Case Studies

Several case studies have highlighted the implications of 4,4'-methylenediphenol exposure:

- Developmental Toxicity in Rodents : A study involving pregnant rats exposed to BPF showed altered fetal development, including changes in sex organ morphology and hormone levels. The findings suggest that prenatal exposure can lead to long-term reproductive health issues .

- Impact on Human Health : Epidemiological studies have linked elevated BPF levels in pregnant women to adverse pregnancy outcomes, including low birth weight and preterm births. These studies underscore the importance of monitoring environmental exposure to endocrine disruptors like BPF .

Data Tables

The following table summarizes key findings from various studies on the biological activity of 4,4'-methylenediphenol:

The biological activity of 4,4'-methylenediphenol is primarily mediated through its interaction with hormone receptors:

- Estrogen Receptor Binding : BPF binds preferentially to estrogen receptors (ERα and ERβ), exhibiting agonistic effects that can mimic natural estrogens .

- Disruption of Endocrine Function : By interfering with normal hormonal signaling pathways, BPF can disrupt endocrine homeostasis, leading to various health issues.

特性

IUPAC Name |

4-[(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKLMJQFEQBVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022445 | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Sublimes | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

620-92-8 | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bisphenol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenediphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2C19044Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

162.5 °C | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bisphenol F?

A1: Bisphenol F has the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol.

Q2: Are there different isomers of bisphenol F?

A2: Yes, bisphenol F exists as three isomers: p,p'-bisphenol F, o,p'-bisphenol F, and o,o'-bisphenol F. The p,p'-isomer is the most commonly used in industrial applications. []

Q3: What analytical methods are commonly used to characterize and quantify BPF?

A3: Several analytical methods are employed for BPF analysis, including high-performance liquid chromatography (HPLC) [], gas chromatography-mass spectrometry (GC-MS) [], and thin-layer chromatography (TLC) [].

Q4: What are the primary applications of bisphenol F?

A4: Bisphenol F is widely used in epoxy resins, coatings, adhesives, and dental sealants. It serves as a substitute for bisphenol A in various products due to its similar properties. [, , ]

Q5: What is the impact of BPF isomers on the curing kinetics of epoxy resins?

A5: Research indicates that increasing the content of 2,2'-bis(hydroxyphenyl)methane isomers in the BPF mixture can lead to a decrease in the nominal activation energy of the curing reaction with 4,4'-diaminodiphenylmethane (DDM). []

Q6: Can BPF be used to enhance the properties of existing materials?

A6: Yes, BPF has been explored as a modifier for epoxy resins to enhance specific properties. For instance, adding a liquid crystalline bisphenol F diglycidyl ether (DGEBP-F) to a DGEBP-F/anhydride matrix was found to improve the impact, tensile, and flexural strength of glass fiber composites. []

Q7: Is bisphenol F considered a safe alternative to bisphenol A?

A7: While marketed as a safer alternative, growing research suggests that BPF may also pose health risks. Studies have shown that BPF can act as an endocrine disruptor, affecting hormone signaling and potentially impacting reproductive health and development. [, , ]

Q8: What are the known toxic effects of bisphenol F on human health?

A8: Studies have linked BPF exposure to various adverse health outcomes, including oxidative stress, developmental neurotoxicity, and potential links to gestational diabetes. [, , , ]

Q9: How does BPF compare to BPA and BPS in terms of toxicity?

A9: While all three bisphenols (BPA, BPF, BPS) exhibit toxicity, research suggests that BPA might be the most harmful to sperm, followed by BPF, with BPS appearing to be the least detrimental. []

Q10: What are the environmental concerns associated with BPF?

A10: Like BPA, BPF raises concerns regarding its persistence in the environment, potential for bioaccumulation, and toxic effects on aquatic organisms. [, ]

Q11: What is known about the biodegradability of BPF?

A11: Studies indicate that BPF can be anaerobically transformed by certain bacteria, such as Pseudomonas sp. LS, albeit at a slow rate. []

Q12: Can nanomaterials enhance the biodegradation of BPF?

A12: Research has shown that graphene oxide (GO) and graphene can accelerate the anaerobic biotransformation of BPF by Pseudomonas sp. LS. GO, in particular, acts as an electron mediator and nutrient scaffold, demonstrating a more pronounced accelerating effect than graphene. []

Q13: Are there any viable alternatives to bisphenol F in various applications?

A13: Research into BPF alternatives is ongoing. Exploring different epoxy resin systems, bio-based polymers, and modifying existing formulations are active areas of research to find safer and more sustainable options. [, ]

Q14: What tools and resources are available for researchers studying BPF?

A14: A range of resources supports BPF research, including analytical techniques like HPLC, GC-MS, and computational chemistry tools for simulating molecular interactions and properties. Open-access databases and scientific publications provide valuable data and insights into BPF's behavior and effects. [, , , ]

Q15: How do different scientific disciplines collaborate in BPF research?

A15: BPF research benefits from collaboration across disciplines like chemistry, toxicology, environmental science, and materials science. Combining expertise in these areas facilitates a comprehensive understanding of BPF's properties, applications, and potential risks. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。